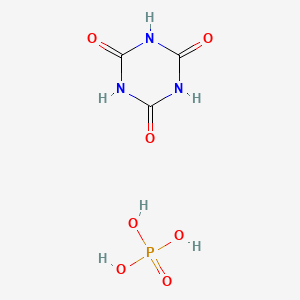![molecular formula C11H20O B14243099 [(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol CAS No. 499155-10-1](/img/structure/B14243099.png)
[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol is an organic compound with a unique cyclopropyl structure. This compound is characterized by a cyclopropane ring substituted with a methyl group and a 4-methylpent-3-en-1-yl group, along with a methanol group attached to the cyclopropane ring. The presence of the cyclopropane ring imparts significant strain to the molecule, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve the large-scale cyclopropanation of alkenes using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The final product would be purified using techniques such as distillation or chromatography to ensure high purity.
化学反应分析
Types of Reactions
[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
科学研究应用
[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of strained cyclopropane rings.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of [(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol involves its interaction with specific molecular targets. The cyclopropane ring’s strain makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol can be compared with other cyclopropane-containing compounds:
[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropane]: Lacks the methanol group, making it less reactive in certain chemical reactions.
[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]ethanol: Contains an ethanol group instead of methanol, which may alter its reactivity and biological activity.
[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]amine: Contains an amine group, which can participate in different types of chemical reactions compared to the methanol derivative.
属性
CAS 编号 |
499155-10-1 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC 名称 |
[(1R,2S)-2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H20O/c1-9(2)5-4-6-11(3)7-10(11)8-12/h5,10,12H,4,6-8H2,1-3H3/t10-,11-/m0/s1 |
InChI 键 |
XVBJCXHXYYFQKZ-QWRGUYRKSA-N |
手性 SMILES |
CC(=CCC[C@]1(C[C@H]1CO)C)C |
规范 SMILES |
CC(=CCCC1(CC1CO)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


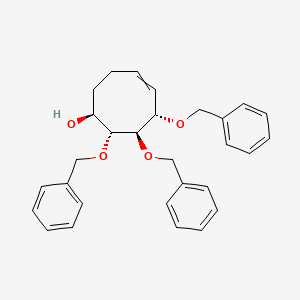
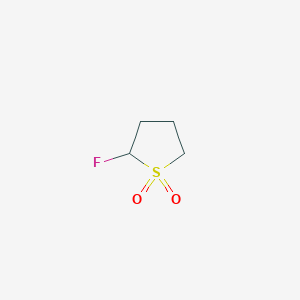
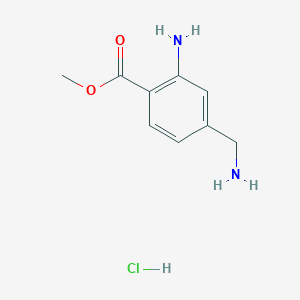
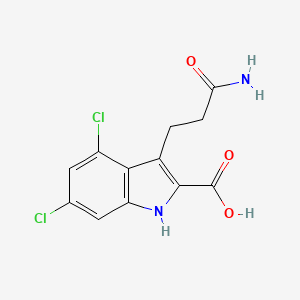
![3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide](/img/structure/B14243042.png)

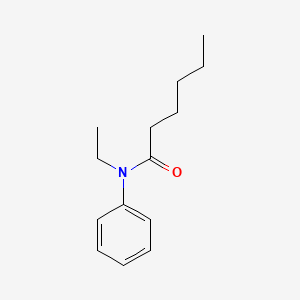

silanediol](/img/structure/B14243063.png)
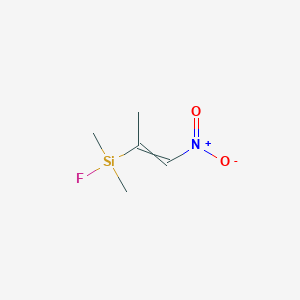
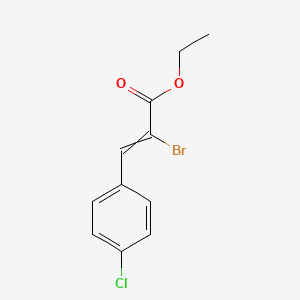
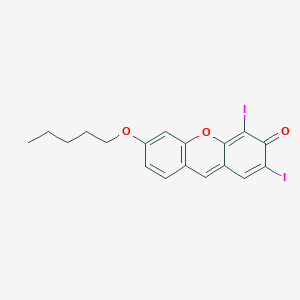
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
